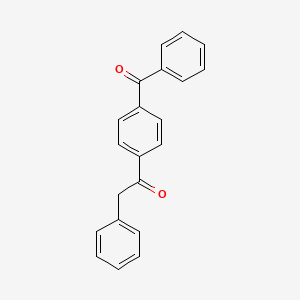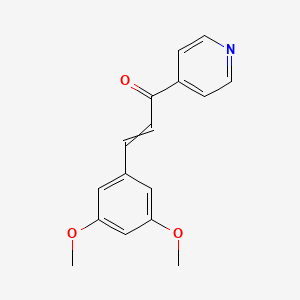![molecular formula C6H4N2OS B14193846 [1,3]Thiazolo[5,4-f][1,4]oxazepine CAS No. 869006-97-3](/img/structure/B14193846.png)
[1,3]Thiazolo[5,4-f][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[5,4-f][1,4]oxazepine is a heterocyclic compound that features a fused ring system containing both thiazole and oxazepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thioamides with cyclic anhydrides, which leads to the formation of the oxazepine ring . Another approach involves the use of dichloroethylamides and aryl isothiocyanates, followed by cyclization with Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Thiazolo[5,4-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[5,4-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[5,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
[1,3]Thiazolo[5,4-f][1,4]oxazepine is unique due to its fused ring system, which combines the properties of both thiazole and oxazepine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Eigenschaften
CAS-Nummer |
869006-97-3 |
|---|---|
Molekularformel |
C6H4N2OS |
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
[1,3]thiazolo[5,4-f][1,4]oxazepine |
InChI |
InChI=1S/C6H4N2OS/c1-2-9-6-5(3-7-1)10-4-8-6/h1-4H |
InChI-Schlüssel |
FWOSDBFWNQDPRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C=N1)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)


![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)



![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)

![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)


![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
